molecular formula C6H10NaO3 B132116 3-Methyl-2-oxopentanoic acid sodium salt, >=98% CAS No. 3715-31-9

3-Methyl-2-oxopentanoic acid sodium salt, >=98%

Cat. No. B132116
CAS RN: 3715-31-9
M. Wt: 153.13 g/mol
InChI Key: LSKAADIYBXCGAP-UHFFFAOYSA-N
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Description

Sodium 3-methyl-2-oxopentanoate is not directly mentioned in the provided papers. However, the cleavage of a related compound, ethyl 2,2,4-trimethyl-3-oxopentanoate, with sodium tert-butoxide is discussed in the second paper. This process results in the formation of simple esters, some of which are substituted with sodium at the α-position . This reaction is significant as it can rapidly induce the polymerization of methyl methacrylate, which is a critical process in the production of various polymeric materials.

Synthesis Analysis

The synthesis of sodium 3-methyl-2-oxopentanoate is not explicitly detailed in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide, as mentioned in the second paper, could be a potential method for synthesizing sodium-substituted esters, which may include sodium 3-methyl-2-oxopentanoate . This reaction is important for understanding the reactivation of pseudoterminated propagation centers in the anionic polymerization of methacrylates.

Molecular Structure Analysis

While the molecular structure of sodium 3-methyl-2-oxopentanoate is not directly analyzed in the provided papers, the first paper offers insight into the structural characterization of a uranyl complex with sodium as a counterion . The complex exhibits a trigonal-bipyramidal geometry around the uranium atom, with sodium coordinating to one of the oxo ligands. This information, although not directly related to sodium 3-methyl-2-oxopentanoate, provides a glimpse into the types of coordination environments that sodium ions can participate in within complex molecules.

Chemical Reactions Analysis

The chemical reactions involving sodium 3-methyl-2-oxopentanoate are not described in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide, as discussed in the second paper, indicates that sodium can play a role in the cleavage and subsequent reactions of esters . This could be relevant to the chemical behavior of sodium 3-methyl-2-oxopentanoate in various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 3-methyl-2-oxopentanoate are not discussed in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide suggests that sodium compounds can be reactive and may participate in the polymerization processes, which could imply certain reactivity and stability characteristics of sodium 3-methyl-2-oxopentanoate . Additionally, the structural characterization of the uranyl complex in the first paper provides data on bond distances and coordination behavior that could be extrapolated to understand the bonding environment in sodium-containing compounds .

Scientific Research Applications

Applications in Organic Chemistry and Synthesis

  • Reaction with Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl) prop-2-enoate : Sodium 3-methyl-2-oxopentanoate, when reacted with methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl) prop-2-enoate, forms a product useful in organic synthesis (Vasin, Bolusheva, & Somov, 2017).

  • Synthesis of Polysubstituted Pyrroles : It serves as an initial material in the synthesis of polysubstituted pyrroles, which have potential applications in various fields of chemistry (Ou Zhong-ping, 2009).

  • Source for Nazarov's Reagent : It's used to generate Nazarov's reagent, ethyl 3-oxopent-4-enoate, for annulation reactions in organic synthesis (Benetti et al., 2008).

Applications in Enzymatic Studies and Biocatalysis

  • Enzymatic Kinetic Resolution : Sodium 3-methyl-2-oxopentanoate is used in studies exploring enzymatic kinetic resolution, an important process in the production of enantiomerically pure compounds (Ferreira, Omori, & Cunha, 2018).

Applications in Perfumery and Fragrance Industry

  • Synthesis of Fragrance Compounds : Its derivatives have been synthesized and evaluated for their organoleptic properties, finding applications in the fragrance industry (Snowden, Grenno, & Vial, 2005).

Miscellaneous Applications

  • In Corrosion Inhibition Studies : It's used in the theoretical study for the synthesis of compounds with potential as corrosion inhibitors in acidic media (Arrousse et al., 2021).
  • In Biodiesel Production : Research on the use of sodium methoxide catalyst in biodiesel production also relates to sodium 3-methyl-2-oxopentanoate (Lin, Hsu, & Lin, 2014).

Safety and Hazards

Sodium 3-methyl-2-oxopentanoate is classified under GHS07. The hazard statement is H319, which means it causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing vapours, mist, or gas, and contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

Sodium 3-methyl-2-oxopentanoate, also known as sodium 3-methyl-2-oxovalerate , is a compound that primarily targets the metabolic pathways involved in the synthesis and degradation of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine .

Mode of Action

The compound interacts with its targets by participating in the transamination reactions . These reactions involve the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid. In this case, Sodium 3-methyl-2-oxopentanoate can be transaminated to form isoleucine .

Biochemical Pathways

Sodium 3-methyl-2-oxopentanoate is involved in the biosynthesis of branched-chain amino acids (BCAAs) . It is formed in the metabolic pathway leading to the synthesis of isoleucine . The compound is also implicated in the Met chain elongation pathway , which is the initial step towards the biosynthesis of Met-derived glucosinolates .

Result of Action

The action of Sodium 3-methyl-2-oxopentanoate results in the accumulation of specific amino acids and secondary metabolites derived from amino acid metabolism . This metabolic adaptation is crucial for abiotic stress resistance in plants .

Action Environment

The action, efficacy, and stability of Sodium 3-methyl-2-oxopentanoate can be influenced by various environmental factors. For instance, the compound is used as a flavoring agent , and its efficacy in this role can be affected by factors such as pH, temperature, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Sodium 3-methyl-2-oxopentanoate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for the enzyme branched-chain aminotransferase 6 (BCAT6), which is involved in the biosynthesis of branched-chain amino acids . The nature of these interactions is crucial for the functioning of the biochemical pathways in which Sodium 3-methyl-2-oxopentanoate is involved.

Cellular Effects

The effects of Sodium 3-methyl-2-oxopentanoate on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to initiate insulin secretion in beta cells .

Molecular Mechanism

Sodium 3-methyl-2-oxopentanoate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the alpha-ketoglutarate dehydrogenase complex, promoting cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death .

Temporal Effects in Laboratory Settings

The effects of Sodium 3-methyl-2-oxopentanoate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .

Dosage Effects in Animal Models

The effects of Sodium 3-methyl-2-oxopentanoate vary with different dosages in animal models. Studies have shown that it has a significant impact on the metabolic processes in these models, with potential threshold effects observed in these studies .

Metabolic Pathways

Sodium 3-methyl-2-oxopentanoate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels . For instance, it is involved in the biosynthesis of branched-chain amino acids .

Transport and Distribution

Sodium 3-methyl-2-oxopentanoate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium 3-methyl-2-oxopentanoate and its effects on its activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 3-methyl-2-oxopentanoate can be achieved through a multi-step process starting with commercially available starting materials. The key steps involve esterification, oxidation, and carboxylation reactions.", "Starting Materials": [ "Methyl acetoacetate", "Sodium hydroxide", "Methanol", "Hydrogen peroxide", "Sodium bicarbonate", "Carbon dioxide" ], "Reaction": [ "Step 1: Esterification of methyl acetoacetate with methanol using sodium hydroxide as a catalyst to form methyl 3-methyl-2-oxobutanoate.", "Step 2: Oxidation of methyl 3-methyl-2-oxobutanoate using hydrogen peroxide to form methyl 3-methyl-2-oxobutanedioate.", "Step 3: Carboxylation of methyl 3-methyl-2-oxobutanedioate using sodium bicarbonate and carbon dioxide to form Sodium 3-methyl-2-oxopentanoate." ] }

CAS RN

3715-31-9

Molecular Formula

C6H10NaO3

Molecular Weight

153.13 g/mol

IUPAC Name

sodium;3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);

InChI Key

LSKAADIYBXCGAP-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

Canonical SMILES

CCC(C)C(=O)C(=O)O.[Na]

Other CAS RN

66872-74-0
3715-31-9

physical_description

White powder;  slight fruity aroma

Related CAS

1460-34-0 (Parent)

solubility

Soluble in water
Soluble (in ethanol)

synonyms

2-Oxo-3-methylpentanoic Acid Sodium Salt;  3-Methyl-2-oxopentanoic Acid Sodium Salt;  Sodium 3-methyl-2-oxopentanoate;  Sodium 3-methyl-2-oxovalerate;  Sodium α-Keto-β-methylvalerate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-oxopentanoic acid sodium salt, >=98%
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